molecular formula C35H64O7 B1249057 (2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one

(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one

Cat. No.: B1249057
M. Wt: 596.9 g/mol
InChI Key: VMVVAKUSEGPLKU-PSSGGVRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one is a natural product found in Annona muricata with data available.

Scientific Research Applications

Synthesis and Stereochemistry

  • The compound has been involved in studies exploring asymmetric synthesis techniques. For example, the synthesis of C15 polyketide spiroketals utilized a related compound, demonstrating high stereo- and enantioselectivity in the process. This research highlights the importance of the compound in synthesizing structurally complex molecules with potential therapeutic applications (Meilert, Pettit, & Vogel, 2004).

Antioxidant and Therapeutic Potential

Application in Cancer Research

  • A variant of this compound has been tested for cytotoxicity against various cancer cell lines. The research involving spiroketals derived from a similar molecular structure demonstrated evidence of cancer-cell-growth inhibition, which could be significant in developing new anticancer agents (Meilert, Pettit, & Vogel, 2004).

Role in Chemical Synthesis

  • The compound is also significant in the synthesis of complex chemical structures. For example, its use in the stereoselective synthesis of pentols and asymmetric synthesis of derivatives demonstrates its role in creating novel molecules for various scientific applications (Gerber & Vogel, 2001).

Properties

Molecular Formula

C35H64O7

Molecular Weight

596.9 g/mol

IUPAC Name

(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H64O7/c1-3-18-31(37)32(38)21-16-12-8-9-13-17-22-33(39)34-24-23-30(42-34)20-15-11-7-5-4-6-10-14-19-29(36)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30-,31?,32?,33+,34+/m0/s1

InChI Key

VMVVAKUSEGPLKU-PSSGGVRLSA-N

Isomeric SMILES

CCCC(C(CCCCCCCC[C@H]([C@H]1CC[C@@H](O1)CCCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Canonical SMILES

CCCC(C(CCCCCCCCC(C1CCC(O1)CCCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyms

annocatalin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one
Reactant of Route 2
(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one
Reactant of Route 3
(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one
Reactant of Route 4
(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one
Reactant of Route 5
Reactant of Route 5
(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one
Reactant of Route 6
Reactant of Route 6
(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one

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